Bromuro de tetraheptilamonio

Descripción general

Descripción

Tetraheptylammonium bromide is a quaternary ammonium salt that behaves as an anionic liquid membrane when dissolved in ethyl bromide, with ideality degrees close to 100% for bromide, iodide, nitrate, or perchlorate salts. For fluoride or chloride salts, the ideality degrees are around 80% . This compound is part of a broader class of tetraalkylammonium salts, which have been studied for various applications, including catalysis and crystallography.

Synthesis Analysis

While the provided data does not include direct information on the synthesis of tetraheptylammonium bromide, related compounds such as tetra-n-butylammonium bromide (TBAB) have been synthesized and used as catalysts. TBAB in its molten state has been found to be an efficient and recyclable catalyst for the synthesis of aryl-14H-dibenzo[a.j]xanthenes under solvent-free conditions, both with conventional and microwave heating .

Molecular Structure Analysis

The molecular structure of tetraalkylammonium salts has been characterized through various methods, including X-ray crystallography. For example, the crystal structure of tetraethylammonium bromopentacarbonyltungstate has been determined, showing exact C4v symmetry . Although this is not tetraheptylammonium bromide, it provides insight into the potential symmetry and bonding characteristics that might be expected for tetraheptylammonium bromide.

Chemical Reactions Analysis

Tetraalkylammonium salts are known to participate in various chemical reactions. For instance, tetra-n-butylammonium fluoride has been used as a base for the elimination reaction of bromoalkenes, yielding alkynes in high yields . This suggests that tetraheptylammonium bromide could potentially be involved in similar reactions due to its related chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraheptylammonium bromide can be inferred from studies on similar compounds. Tetra-n-butylammonium bromide, for example, forms a layer-type inclusion compound with thiourea, indicating its ability to form stable crystal structures with other molecules . Additionally, the thermal and crystallographic properties of tetra-n-butylammonium bromide have been investigated, revealing that its thermal stability is dependent on the hydration number and the relaxation of crystal distortion .

Aplicaciones Científicas De Investigación

Catálisis de transferencia de fase

Bromuro de tetraheptilamonio: se usa comúnmente como un catalizador de transferencia de fase en varias reacciones orgánicas . Esta aplicación es crucial en reacciones donde los reactivos están en diferentes fases, ya que el catalizador facilita la transferencia de un reactivo a la fase donde ocurre la reacción. Por ejemplo, se puede usar para mejorar la reactividad de los reactivos aniónicos transfiriéndolos de la fase acuosa a la fase orgánica donde pueden reaccionar con sustratos orgánicos.

Síntesis de benzotiazoles

En la síntesis de benzotiazoles, el this compound sirve como un reactivo de alquilación . Los benzotiazoles son compuestos heterocíclicos con aplicaciones en ciencia de materiales, productos farmacéuticos y como intermediarios en la síntesis orgánica. El uso de this compound en este contexto permite la alquilación eficiente de iodoanilinas con azufre para producir varios derivados de benzotiazol.

Reacciones de acoplamiento de Suzuki y Stille

Este compuesto también se utiliza como un solvente en las reacciones de acoplamiento de Suzuki y Stille catalizadas por Pd de haluros de arilo . Estas reacciones de acoplamiento son cruciales en la formación de enlaces carbono-carbono, que son fundamentales en la construcción de moléculas orgánicas complejas. El papel del this compound en estas reacciones es facilitar la solubilización de reactivos e intermediarios, aumentando así la eficiencia del proceso de acoplamiento.

Ciclización carboxilativa de aminas propargílicas

El this compound actúa como un catalizador para la ciclización carboxilativa de aminas propargílicas para sintetizar oxazolidinonas . Las oxazolidinonas son compuestos valiosos en química medicinal, a menudo utilizados como bloques de construcción para productos farmacéuticos. La actividad catalítica del this compound en esta reacción es esencial para la formación de la estructura del anillo de oxazolidinona.

Desarrollo de materiales de batería

El compuesto encuentra aplicación en el desarrollo de materiales de batería . Se puede usar en la síntesis de materiales de electrodos donde su naturaleza iónica puede ayudar en la formación de sales conductoras. Esto es particularmente relevante en la investigación y el desarrollo de baterías de alto rendimiento para el almacenamiento de energía y los vehículos eléctricos.

Detección de antimaláricos falsificados

Por último, el this compound se utiliza en métodos simplificados de HPLC para la detección de antimaláricos falsificados . En entornos con pocos recursos, la capacidad de detectar medicamentos falsificados de forma rápida y precisa es crítica. El this compound, como reactivo de pares iónicos, mejora las capacidades de detección de los métodos de HPLC, convirtiéndolo en una herramienta valiosa en la lucha contra los productos farmacéuticos falsificados.

Mecanismo De Acción

Target of Action

Tetraheptylammonium bromide is a quaternary ammonium compound (QAC) that primarily targets charged species or polar reagents . It is mainly used as a phase-transfer agent .

Mode of Action

Tetraheptylammonium bromide facilitates the transfer of reactants between two immiscible phases, such as water and organic solvents, by forming stable ion pairs . This property makes it an effective catalyst in various organic synthesis reactions .

Biochemical Pathways

It is known to be used as a catalyst for the suzuki-miyaura coupling reactions . It can also be used as an alkylation reagent to synthesize benzothiazoles by using iodoanilines and sulfur .

Result of Action

The primary result of Tetraheptylammonium bromide’s action is the facilitation of reactions involving charged species or polar reagents . For example, it can be used as a catalyst for carboxylative cyclization of propargylic amines to synthesize oxazolidinones .

Action Environment

The action of Tetraheptylammonium bromide can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, it catalyzes the high-yield oxidation of organic sulfides to sulfoxides by o-iodoxybenzoic acid (IBX) in chloroform/water at room temperature .

Safety and Hazards

Tetraheptylammonium bromide is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Propiedades

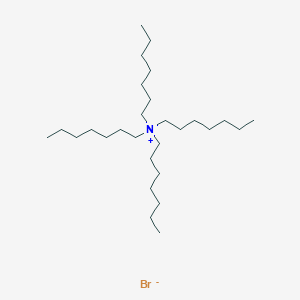

IUPAC Name |

tetraheptylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIVQBMEBZGFBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

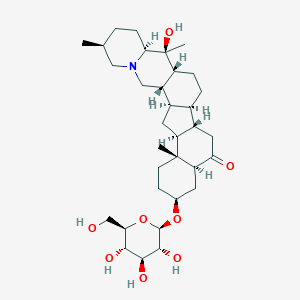

Canonical SMILES |

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884066 | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes or powder; [Alfa Aesar MSDS] | |

| Record name | Tetraheptylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19848 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4368-51-8 | |

| Record name | Tetraheptylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4368-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraheptylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraheptylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)